ioversol
Description
Contextualization of Ioversol (B29796) within Iodinated Organic Compound Research
This compound belongs to the class of nonionic iodinated contrast media, which represent a significant advancement in the field of medical imaging agents nih.gov. The development of iodinated organic compounds for contrast purposes has evolved considerably from early inorganic iodine preparations to more sophisticated organic molecules nih.gov. Ionic iodinated molecules, such as Diatrizoate and Iothalamate, were among the earlier developments, often derived from iodine-containing benzoic acid nih.gov. While effective, these ionic agents were associated with higher osmolality and a greater propensity for adverse reactions patsnap.comnih.gov. The shift towards nonionic compounds like this compound, Iohexol (B1672079), Iopromide (B1672085), Iomeprol (B26738), and Iopamidol marked a crucial step in reducing toxicity and improving patient tolerance due to their lower osmolality patsnap.comnih.gov. These nonionic agents, including this compound, are typically tri-iodinated benzene (B151609) derivatives with similar core structures, designed to provide a stable framework for iodine atoms and enhance water solubility through hydrophilic side chains nih.gov.
Evolution of Research Paradigms for this compound and Related Molecules
Research into iodinated contrast media has evolved from simply developing agents with sufficient radiopacity to focusing on optimizing their physicochemical properties and understanding their interactions within biological systems texilajournal.comjcpres.com. Early research focused on identifying compounds with high iodine content that could effectively attenuate X-rays patsnap.comjcpres.com. The development of ionic contrast media in the mid-20th century represented a significant paradigm shift, enabling clearer visualization of blood vessels and organs texilajournal.comjcpres.com. However, the associated side effects prompted further research into less toxic alternatives patsnap.comnih.gov. This led to the development of nonionic, low-osmolar contrast agents like this compound in the late 20th century nih.govtexilajournal.com.
Current research paradigms extend beyond basic imaging properties to investigate the behavior of these compounds at a molecular level. Studies now explore the interactions of iodinated contrast media, including this compound, with biological components such as cell membranes, using techniques like molecular dynamics simulations patsnap.com. Research also examines the potential environmental impact of these compounds, as they have been detected in water systems patsnap.com. Furthermore, research continues to compare the performance and safety profiles of different contrast media, evaluating factors such as image quality and the incidence of adverse reactions in specific procedures nih.govresearchgate.net. The use of this compound as a reference standard in analytical method development and quality control in drug development highlights its established role in chemical and pharmaceutical research axios-research.comsigmaaldrich.com.
Significance of this compound as a Research Subject in Contemporary Science
This compound holds significance as a research subject in contemporary science due to its established use as a nonionic iodinated contrast agent and its well-characterized properties wikipedia.orgpatsnap.comnih.gov. Its structure and behavior serve as a reference point for developing and evaluating new contrast media axios-research.comsigmaaldrich.com. Research involving this compound contributes to a deeper understanding of how iodinated compounds interact with biological systems, which is crucial for improving the safety and efficacy of imaging procedures patsnap.com. Studies comparing this compound to other contrast agents provide valuable data on their respective performances in various clinical applications and in terms of patient tolerance nih.govresearchgate.net. Furthermore, this compound is utilized in experimental settings, such as in animal studies to evaluate its effects on the blood-brain barrier or in studies investigating the impact of contrast media on cell viability nih.govpatsnap.commedchemexpress.com. Its role as a pharmaceutical secondary standard underscores its importance in analytical research and quality control within the pharmaceutical industry axios-research.comsigmaaldrich.com. Research also touches upon the potential environmental fate and impact of this compound and other iodinated contrast media, reflecting a broader scientific concern regarding the presence of pharmaceuticals in the environment patsnap.com.
Detailed Research Findings:
Here is a summary of some research findings:
| Study Type | Comparison/Focus | Key Finding | Source |
| Clinical Trial | This compound vs. Diatrizoate (Peripheral Arteriography) | Less discomfort and fewer hemodynamic alterations with this compound. | nih.gov |
| In Vitro Study | Iodinated Contrast Agents on Renal Cells | This compound showed less cytotoxic effect compared to an ionic agent (ioxithalamate). | nih.gov |
| Molecular Dynamics | ICMs and Phospholipid Membranes | Some ICMs, including potentially this compound, may access membrane center, suggesting potential transmembrane ability. | patsnap.com |
| Observational Study | This compound Imaging Quality | Imaging quality described as excellent, good, or adequate in a high percentage of examinations. |
Data Table Example (Illustrative - based on search results):
While specific quantitative data for a comprehensive interactive table across different research findings is dispersed and often context-dependent (e.g., specific cell lines, concentrations, animal models), the search results highlight comparative studies and in vitro experiments that could contribute data to such tables in a dedicated research publication. For example, a table could summarize findings on cytotoxicity:
| Compound | Cell Line | Concentration (mM) | Cell Viability (%) | Source |
| This compound | NRK-52E | 100 mg iodine/ml | Decreased MTT conversion | medchemexpress.com |
| This compound | NRK-52E | 100 mg iodine/ml | Increased LDH release | medchemexpress.com |
| This compound | LLC-PK1 | 49.25 | 32 ± 2 | nih.gov |
| This compound | LLC-PK1 | 98.5 | Data not specified but less cytotoxic than ioxithalamate | nih.gov |
| Ioxithalamate | LLC-PK1 | (Comparable to this compound concentrations) | 4 ± 0.3 | nih.gov |
Note: The above table is illustrative, compiling data points from different snippets to demonstrate the potential for data presentation. Specific experimental conditions and full datasets would be required for a complete and rigorous interactive data table.
Properties
CAS No. |
133442-32-7 |
|---|---|
Molecular Formula |
C4H9ClO2 |
Synonyms |
1,3-Benzenedicarboxamide, N,N/'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo-, (R*,S*)- |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Elucidation
Diverse Synthetic Pathways and Reaction Optimization
The manufacturing of ioversol (B29796) has evolved through different synthetic routes, driven by the need for improved efficiency, reduced costs, and minimized environmental impact. google.comepo.org
Historical Development of Synthetic Routes for this compound
Early syntheses of iodinated contrast agents, including those structurally related to this compound, trace back to the development of water-soluble iodinated compounds in the late 1920s. ajronline.orgtexilajournal.comjcpres.com The basic approach for synthesizing isophthalamic acid derivatives as contrast agents was described by Hoey et al. nih.gov An initial synthesis of this compound involved starting from 5-amino-2,4,6-triiodoisophthalic acid, followed by reactions to form N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide, which was then reacted with chloroethanol. nih.gov This early method involved multiple steps and purification via preparative liquid chromatography, resulting in moderate yields. nih.gov
A reported commercial manufacturing process involved a four-step synthesis starting from bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-aminoisophthalamide. This route utilized expensive raw materials such as acetoxyacetyl chloride (AAC) and bromoethylacetate (BEA), which significantly contributed to the final product cost. google.comepo.org Additionally, this process employed environmentally undesirable solvents like 1,1,2-trichloroethane (B165190) (TCE), dimethylsulfoxide (DMSO), and amyl acetate (B1210297). google.comepo.org
Modern Approaches to this compound Synthesis and Process Improvement
Modern synthetic routes for this compound aim to address the drawbacks of earlier methods by utilizing less expensive and more environmentally friendly reagents and solvents. google.comepo.org One improved process involves reacting 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide with chloroacetyl chloride (CAC) in a polar aprotic solvent, followed by hydrolysis with a base. google.comepo.org The resulting product is then reacted with an alkylating agent capable of producing a hydroxyethylated product in the presence of a base and water to yield this compound. google.comepo.org This route replaces AAC and BEA with CAC and a suitable alkylating agent, reducing raw material costs. google.comepo.org Furthermore, a significant portion of the reactions in this improved process are conducted in an aqueous medium, minimizing the use of problematic organic solvents like TCE and DMSO. google.comepo.org
Another described method involves the alkylation of 5-chloroacetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-phenyldiformamide with chloroethanol using a sodium hydroxide/sodium borate (B1201080) or sodium hydroxide/lithium chloride system. nus.edu.sg This process can involve a one-pot multistep approach, directly hydrolyzing the product and carrying out desalting and purification. nus.edu.sg Such methods aim to simplify the production technique and control the generation of impurities. nus.edu.sg
Selective N-Alkylation in Competition with O-Alkylation in this compound Synthesis
A critical step in the synthesis of this compound involves the N-alkylation of an amide in the presence of hydroxyl groups (1,2-diols). researchgate.netresearchgate.net This presents a challenge as both the nitrogen and oxygen atoms can act as nucleophiles, potentially leading to undesirable O-alkylation side reactions. researchgate.netresearchgate.net These side reactions can form impurities that are difficult to remove during purification. google.comgoogle.com
Research has focused on developing selective N-alkylation processes to minimize O-alkylation. One approach utilizes temporary protection of the 1,2-diol groups with boric acid, borax, or metaborate. researchgate.netresearchgate.netacs.org This protection strategy can also improve the solubility of the substrate in water, which is an advantageous solvent from environmental and economic perspectives. researchgate.netresearchgate.netacs.org The N-alkylation is performed on the borate-protected intermediate, and the borate groups are subsequently removed, often in a one-pot process. researchgate.netresearchgate.net This method significantly reduces the formation of undesired O-alkylated by-products. researchgate.netresearchgate.netacs.org
An undesired impurity, the O-alkyl isomer of a key intermediate, 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide, can form during synthesis. google.comgoogle.com This O-alkyl isomer can undergo hydrolysis to yield undesired fragmentation products. google.com An improved method to address this involves the selective hydrolysis of the O-alkyl isomer with water in a suitable solvent at elevated temperatures (50-90°C). google.comgoogle.com This selective hydrolysis converts the O-alkyl isomer primarily to a compound that is easier to remove during subsequent purification steps compared to the impurities generated from the O-alkyl isomer's fragmentation. google.comgoogle.comgoogleapis.com
Application of Protecting Group Strategies in Multi-Step Synthesis
Protecting groups are chemical derivatives used to temporarily block the reactivity of specific functional groups during multi-step synthesis, allowing reactions to occur selectively at other sites. universiteitleiden.nlorganic-chemistry.org In the synthesis of complex molecules like this compound, which contains multiple hydroxyl and amide functionalities, protecting group strategies are crucial for controlling reactivity and ensuring the desired product is formed. universiteitleiden.nl
While specific detailed protecting group schemes for all this compound synthetic routes were not extensively detailed in the search results, the concept of temporary protection of diol groups using borates in selective N-alkylation is a clear example of a protecting group strategy applied in this compound synthesis. researchgate.netresearchgate.netacs.org Acetate esters have also been mentioned as protecting groups for hydroxyl functionalities in some synthetic intermediates, which are subsequently hydrolyzed to regenerate the hydroxyl groups. The choice of protecting group depends on the specific reaction conditions and the need for selective deprotection at a later stage without affecting other parts of the molecule. organic-chemistry.org The development of new protecting group strategies continues to be an area of research in organic synthesis, aiming for increased efficiency and compatibility with various reaction conditions. universiteitleiden.nlorgsyn.org
Green Chemistry Principles in this compound Manufacturing Research
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Research in this compound manufacturing has incorporated green chemistry principles to improve the sustainability of the production process. google.comepo.org
Efforts have been made to replace environmentally problematic solvents like 1,1,2-trichloroethane (TCE), dimethylsulfoxide (DMSO), and amyl acetate with less hazardous alternatives, such as conducting reactions in aqueous media. google.comepo.org The use of chloroacetyl chloride (CAC) instead of acetoxyacetyl chloride (AAC) and bromoethylacetate (BEA) in some modern routes not only reduces cost but also potentially involves less hazardous or more easily handled reagents. google.comepo.org
Structural Modification and Derivatization Studies
This compound is a monomeric nonionic, tri-iodinated contrast agent characterized by its relatively high hydrophilicity. nih.gov Its structure is N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)-glycolamido]-2,4,6-triiodo-1,3-phthalamide. nus.edu.sg The presence of multiple hydroxyl groups on the side chains contributes to its water solubility and hydrophilicity. nih.gov
Structural modification and derivatization studies of iodinated contrast agents, in general, aim to optimize properties such as solubility, viscosity, osmolality, and biological interactions. nih.govradiologykey.com While specific detailed studies focusing solely on this compound derivatization were not prominently featured in the search results, the broader field of contrast agent development involves exploring modifications to the tri-iodinated benzene (B151609) core and the attached side chains. nih.govradiologykey.com
The conversion of carboxyl groups to hydroxyalkylamide groups is a common strategy in developing nonionic contrast agents to reduce osmolality while maintaining iodine concentration. nih.gov this compound itself is an example of this, featuring hydroxypropyl and hydroxyethylamide side chains. nih.govnus.edu.sg
Derivatization techniques can involve modifying existing functional groups or introducing new ones. Examples of general derivatization possibilities mentioned in the context of nanoparticle modification with h-phosphonates (though not specific to this compound) include the formation of carbonyl derivatives, reactions with sulfonyl halides, modification of thiol groups, and acylation or alkylation of amine or sulfhydryl groups. google.comzu.edu.pk While these are general examples, similar chemical transformations could potentially be explored for modifying the structure of this compound or related iodinated contrast agents for specific research purposes or to develop new agents with altered properties.
The high hydrophilicity of this compound, attributed to the even distribution of hydrophilic side chains, is a key structural feature contributing to its favorable properties as a contrast agent. nih.gov Studies on the relationship between the molecular structure and physicochemical properties are fundamental in the design and optimization of contrast media. nih.govradiologykey.com
Design and Synthesis of this compound Analogs for Research
The design and synthesis of this compound analogs are driven by the desire to explore the relationship between molecular structure and physicochemical properties, as well as interactions with biological systems. While specific detailed accounts of the design and synthesis of novel this compound analogs solely for research purposes are not extensively documented in the provided sources, the general principles of iodinated contrast media (ICM) synthesis apply. The core structure, a tri-iodinated benzene ring, is modified by varying the nature and position of the hydrophilic side chains attached via amide bonds. units.it The synthesis of related contrast agents like iohexol (B1672079), iodixanol (B1672021), and iopromide (B1672085), which share the common tri-iodinated benzene core but differ in their side chains, illustrates the synthetic strategies employed to create structural variations. acs.orgunits.it Research in this area would involve targeted synthesis to introduce specific functional groups or modify existing side chains to probe their impact on characteristics such as solubility, viscosity, osmolality, and interactions with proteins or membranes. For instance, intermediates like N-DesMethyl IoMeprol (B26738), related to other ICMs, highlight the synthetic steps involved in building these complex molecules.
Impact of Side Chain Modifications on Molecular Characteristics
The nature and arrangement of the side chains in this compound and its analogs significantly influence their molecular characteristics. These hydrophilic side chains, typically containing hydroxyl groups, are crucial for ensuring adequate water solubility, a critical property for injectable contrast agents. nih.govunits.it The conversion of carboxyl groups to hydroxyalkylamide groups and the use of aminoalcohols in the synthesis of contrast agents like this compound were advancements aimed at reducing osmolality and improving heat stability, allowing for sterilization. nih.gov
Beyond solubility and bulk properties like osmolality and viscosity, side chain modifications can impact interactions at the molecular level. Structural differences in side chains among different ICMs are suggested to influence their antigenicity and the likelihood of causing hypersensitivity reactions (HSRs). nih.govresearchgate.net For example, the N-(2,3-dihydroxypropyl)-carbamoyl side chain found in iodixanol has been identified as a potential antigenic determinant, contributing to cross-reactivity. researchgate.net In contrast, iobitridol, with a different side chain (N-(2,3-dihydroxypropyl)-N-methyl-carbamoyl moiety), shows a lower incidence of HSRs, suggesting that even subtle changes in side chain structure can have biological consequences. researchgate.net These observations underscore the importance of side chain design in tailoring the properties and safety profiles of iodinated contrast agents.
Theoretical and Computational Structural Analysis
Theoretical and computational methods play a vital role in understanding the structural, electronic, and dynamic properties of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide insights that complement experimental studies.
Density Functional Theory (DFT) for Electronic Structure Prediction
DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations have been employed to determine electronic, structural, and thermodynamic properties. researchgate.netresearchgate.net These studies can analyze the stability of the molecule, charge delocalization through methods like Natural Bond Orbital (NBO) analysis, and predict electronic properties such as excitation energies, oscillator strength, and wavelength based on simulated UV-Visible spectra. researchgate.net Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies using DFT provides insights into the molecule's reactivity and charge transfer characteristics. researchgate.netnih.govpreprints.org DFT is also used to calculate molecular electrostatic potential (MEP) and nonlinear optical (NLO) properties. researchgate.net Optimized geometries and vibrational frequencies obtained from DFT calculations using various basis sets (e.g., 6-311++G(d,p), 6-31+G(d,p)) have been compared with experimental FT-IR and FT-Raman spectra, showing good agreement. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is specifically used to determine electronic spectra. researchgate.netresearchgate.net Furthermore, DFT calculations are utilized to compute adsorption energies of this compound on different surfaces, such as carbon nanotubes and graphene, helping to understand interaction mechanisms like π-π stacking. researchgate.netresearchgate.netpolimi.it Frontier Molecular Orbital (FMO) analysis, derived from DFT, illustrates the spatial distribution of HOMO and LUMO, indicating reactive sites within the molecule. For this compound, the HOMO is distributed across most of the molecule except the iodo derivative with terminal hydroxyl groups, while the LUMO is attributed to the triiodo phenyl derivatives with amide groups. nih.govpreprints.org Mulliken atomic charges, also calculable by DFT, provide information about the charge distribution within the molecule. preprints.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior and conformational dynamics of molecular systems. MD simulations have been applied to this compound to investigate its interactions with biological membranes, providing insights into its entry behavior and effects on membrane structure, such as the alignment of phospholipid headgroups and membrane thickness fluctuations. patsnap.com MD simulations have also been used to study the adsorption mechanism of this compound on surfaces like single-walled carbon nanotubes, helping to identify key atoms involved in interactions. researchgate.netresearchgate.net In the context of drug repurposing research, MD simulations have been employed to evaluate the stability and flexibility of this compound when bound to protein targets. nih.govwu.ac.th MD simulations can also provide information about the hydration shell around this compound molecules and their aggregation behavior in concentrated aqueous solutions, contributing to the understanding of their physicochemical properties in solution. units.it
Spectroscopic Property Calculations and Simulations
Computational methods, particularly DFT and TD-DFT, are used to calculate and simulate spectroscopic properties of this compound, which can then be compared with experimental data obtained from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy. researchgate.netresearchgate.netgoogle.comresearchgate.net These calculations can predict vibrational frequencies, intensities of vibrational bands, excitation energies, oscillator strengths, and wavelengths. researchgate.netresearchgate.net The comparison between calculated and experimental spectra helps in the assignment of observed peaks and validation of the theoretical models. Spectroscopic methods, both experimental and computational, are essential tools for the molecular characterization of this compound and for probing its conformational equilibria and intermolecular interactions in different environments. units.it
Molecular Mechanism of Interaction and Biological System Research
Fundamental Principles of X-ray Attenuation by Ioversol (B29796)
This compound's ability to enhance radiographic density is directly linked to its atomic structure and physical properties.
Role of Iodine Atoms in Radiographic Density Enhancement
This compound is a tri-iodinated benzene (B151609) derivative, meaning it contains three iodine atoms attached to a benzene ring drugbank.compatsnap.com. This iodine-rich structure is fundamental to its radiopacity patsnap.com. Iodine possesses a high atomic number of 53, which makes it highly effective at absorbing X-rays compared to the surrounding biological tissues drugbank.compatsnap.comradiopaedia.org. When this compound is introduced into the body, the iodine atoms within the molecule absorb X-rays more readily, creating a stark contrast on the resulting images and allowing for the visualization of structures that would otherwise be difficult to discern patsnap.compatsnap.com. The degree of density enhancement is directly related to the iodine content in the administered dose drugbank.com. Iodine also has a K-shell binding energy (33.2 keV) that is close to the average energy of X-rays used in diagnostic radiography, further enhancing photoelectric absorption radiopaedia.org.
Nonionic Characteristics and Their Biophysical Implications
This compound is classified as a nonionic compound, meaning it does not dissociate into charged ions when in solution drugbank.comnih.govfda.gov. This nonionic nature distinguishes it from older ionic contrast agents patsnap.comscience.gov. The advantage of nonionic contrast agents like this compound lies in their lower osmolality compared to ionic agents, which dissociate into multiple particles in solution, thereby increasing osmolality patsnap.comunits.it. Lower osmolality is associated with a reduced risk of adverse reactions such as pain or a sensation of heat patsnap.com. Nonionic low osmolality agents are available in varying concentrations, and higher concentrations generally lead to greater peak enhancement but also increased viscosity radiopaedia.org.
Cellular and Subcellular Interaction Mechanisms
Research into the biological interactions of this compound has included in vitro studies to understand its effects at the cellular level, particularly on renal epithelial cells.
In Vitro Studies on Renal Epithelial Cell Lines (e.g., NRK-52E)
Renal epithelial cell lines, such as NRK-52E (a rat kidney epithelial cell line), are used as models to investigate the potential cellular toxicity and interaction mechanisms of contrast media like this compound nih.govresearchgate.nettandfonline.comtandfonline.com. These studies help in understanding the effects of contrast agents on kidney cells, which are exposed to these compounds during the excretion process patsnap.com.
Investigations into Lactate (B86563) Dehydrogenase Release
Lactate dehydrogenase (LDH) release is an indicator of cell membrane damage and cytotoxicity nih.gov. In vitro studies using NRK-52E cells have shown that exposure to this compound (at concentrations such as 100 mg iodine/ml) induces significantly increased lactate dehydrogenase release nih.govmedchemexpress.comarctomsci.comchemsrc.comhzbp.cn. This suggests that this compound can affect the integrity of the cell membrane in these renal epithelial cells under the tested conditions nih.gov. Studies comparing different contrast media have indicated that low-osmolal agents like this compound can cause cell death, as revealed by assays such as the trypan blue exclusion assay, which assesses membrane integrity tandfonline.comtandfonline.com.
Analysis of Metabolic Activity via MTT Conversion
The MTT assay is a colorimetric test used to assess cellular metabolic activity, which can serve as an indicator of cell viability and proliferation nih.govaltervista.org. The assay relies on the conversion of the yellow tetrazolium salt MTT into a blue formazan (B1609692) product by metabolically active cells, a process involving mitochondrial and cytoplasmic dehydrogenases medchemexpress.comchemsrc.comaltervista.org. The amount of formazan produced is proportional to the metabolic activity and, generally, the number of viable cells altervista.org.
In studies involving NRK-52E cells exposed to this compound (e.g., at 100 mg iodine/ml), a decreased conversion of MTT has been observed nih.govmedchemexpress.comarctomsci.comchemsrc.com. This indicates a reduction in the metabolic activity of these cells following this compound exposure medchemexpress.comchemsrc.com. Research comparing this compound with other contrast media in NRK-52E cells has shown that this compound, along with other low-osmolal contrast media, can induce a dose- and time-dependent inhibition of MTT conversion researchgate.net. This suggests that this compound can negatively impact the metabolic function of renal epithelial cells in vitro researchgate.net.
Data from in vitro studies on NRK-52E cells exposed to this compound (150 mg I/mL) show a reduction in cell viability over time as measured by the MTT assay tandfonline.com.
| Exposure Time (h) | Cell Viability (% of Control) |
| 0.5 | Data not explicitly stated |
| 1 | Data not explicitly stated |
| 2 | Data not explicitly stated |
| 3 | Data not explicitly stated |
| 6 | Data not explicitly stated |
| 12 | Reduced compared to control |
| 24 | Reduced compared to control |
This compound exposure has also been linked to increased apoptosis and caspase-3 protein expression in NRK-52E cells, further indicating a negative impact on cell health nih.govmedchemexpress.comarctomsci.comchemsrc.com. Studies have explored the involvement of intracellular calcium overload and reactive oxygen species (ROS) in this compound-induced effects on NRK-52E cells nih.govmedchemexpress.comarctomsci.comchemsrc.com.
Induction of Apoptosis and Caspase-3 Expression
Studies have indicated that this compound can induce apoptosis in certain cell types. In NRK-52E cells, this compound has been shown to significantly increase apoptosis and the expression of caspase-3 protein. medchemexpress.com Similarly, in HK-2 cells, this compound treatment led to a marked increase in apoptosis, characterized by the upregulation of cleaved caspase-3 and an increased Bax/Bcl-2 ratio. nih.govresearchgate.net The increase in caspase-3 activity in HK2 cells treated with this compound was also observed in another study, which found that renalase pretreatment could decrease this activity. plos.org this compound-induced DNA fragmentation in LLC-PK1 cells has been shown to be dependent on caspase-3 and caspase-9, but not caspase-8 activity. researchgate.net This suggests that this compound may primarily activate the intrinsic apoptotic pathway.
Intracellular Calcium ([Ca2+]i) and Reactive Oxygen Species (ROS) Dynamics
Research suggests that this compound can influence intracellular calcium ([Ca2+]i) and reactive oxygen species (ROS) dynamics. This compound treatment has been found to induce a significant increase in both [Ca2+]i and intracellular ROS in NRK-52E cells. medchemexpress.com The interplay between calcium and ROS is a critical aspect of cellular signaling, with elevated intracellular calcium levels potentially leading to increased mitochondrial ROS production. nih.govnih.govplos.orgplos.org While the precise mechanisms by which this compound triggers these changes are still being elucidated, the observed increases in [Ca2+]i and ROS are implicated in the induction of apoptosis. medchemexpress.complos.orgresearchgate.net
Hemostatic System Interactions in In Vitro Models
In vitro studies have investigated the effects of this compound on components of the hemostatic system, including platelet function and plasma coagulation.
Platelet Adhesion Inhibition
This compound has demonstrated inhibitory effects on platelet adhesion in in vitro models. Studies have shown that this compound significantly and dose-dependently decreases platelet adhesion to protein surfaces, such as albumin, collagen, and fibrinogen, starting at concentrations of 3 mg/ml. nih.govresearchgate.netresearchgate.netnih.govdiva-portal.orgresearchgate.net This inhibition is a key finding regarding this compound's interaction with the initial stages of thrombus formation.
P-selectin Expression Modulation
In addition to inhibiting platelet adhesion, this compound also modulates P-selectin expression on platelets. In vitro studies have reported that this compound significantly and dose-dependently decreases platelet P-selectin expression, with effects observed from concentrations of 3 mg/ml. nih.govresearchgate.netresearchgate.netnih.govdiva-portal.orgresearchgate.net Generally, a higher concentration (10 mg/ml) was required to inhibit the surface expression of P-selectin on adherent platelets compared to the concentration needed to inhibit adhesion itself. researchgate.net
Plasma Coagulation Parameters (APTT, PT)
This compound has been shown to affect plasma coagulation parameters in vitro, specifically Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT). These parameters were significantly prolonged by this compound in a concentration-dependent manner. nih.govresearchgate.netresearchgate.netnih.govdiva-portal.org Significant prolongation of APTT was observed at concentrations of 10 mg/ml, while PT was significantly prolonged at 30 mg/ml. nih.govresearchgate.netnih.gov This indicates that this compound can exert an anticoagulant effect on plasma coagulation in vitro.
In Vitro Effects of this compound on Hemostatic Parameters
| Hemostatic Parameter | Effect Observed (In Vitro) | Concentration Range for Effect |
| Platelet Adhesion | Decreased (Dose-dependent) | Beginning at 3 mg/ml nih.gov |
| P-selectin Expression | Decreased (Dose-dependent) | Beginning at 3 mg/ml nih.gov |
| Activated Partial Thromboplastin Time (APTT) | Prolonged (Dose-dependent) | Significant at 10 mg/ml nih.gov |
| Prothrombin Time (PT) | Prolonged (Dose-dependent) | Significant at 30 mg/ml nih.gov |
Note: Data compiled from cited research findings.
Macromolecular Binding and Distribution Research
Research into the macromolecular binding and distribution of this compound has provided insights into its behavior within the body. In an in vitro human plasma study, this compound did not bind to protein. fda.govfda.govdrugbank.com This low level of protein binding, coupled with its hydrophilic properties, suggests that this compound is primarily distributed within the extracellular fluid space. fda.govfda.govdrugbank.com The volume of distribution in adults has been reported as 0.26 L/kg body weight, which is consistent with distribution to the extracellular space. fda.govfda.govdrugbank.com Following intravascular administration, this compound is mainly eliminated through the kidneys, with more than 95% of the administered dose excreted within the first 24 hours. drugbank.com
This compound is a non-ionic iodinated contrast agent utilized in diagnostic radiographic procedures. Its pharmacokinetic properties, including distribution, metabolism, and excretion, have been characterized through various research studies.
Advanced Analytical and Quantitative Research Methodologies for Ioversol
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating ioversol (B29796) from impurities and degradation products, as well as for its quantitative determination in various matrices.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is a well-established technique for the analysis of this compound. Method development and validation are critical steps to ensure the reliability and accuracy of the results. A simple and rapid HPLC-Diode Array Detector (DAD) method has been developed and validated for the determination of this compound in bulk and injection dosage forms. This method utilizes a Zodiac phenyl C18 column with a mobile phase of water-methanol (90:10 by volume) and detection at 254 nm. tbzmed.ac.irresearchgate.net
Validation parameters assessed for such HPLC methods typically include system suitability, linearity, selectivity, specificity, precision, accuracy, robustness, limits of detection (LOD), and limits of quantitation (LOQ). tbzmed.ac.ir For the described HPLC-DAD method, the retention time for this compound was found to be 4.11 min. tbzmed.ac.irresearchgate.net The method demonstrated linearity in the range of 254.5-763.5 µg/ml, with an LOQ of 2.376 µg/ml and an LOD of 0.729 µg/ml. tbzmed.ac.irresearchgate.net Accuracy and precision were within acceptable criteria, with mean percent recovery around 100% and relative standard deviation below 2.0%. tbzmed.ac.irresearchgate.net
An example of validation data for the assay of this compound in injection formulation is presented below:
| Parameter | Result | Acceptance Criteria |
| Mean Percent Assay | 100.49% | 80% - 120% |
| %RSD of Peak area | 0.715% | Not more than 2.0% |
| Tailing factor | 0.99 | Not more than 2.0 |
| Theoretical plates | 7455 | Not less than 2000 |
This validated HPLC-DAD method allows for the analysis of this compound in less than 10 minutes, making it time-saving for analyzing a large number of samples. tbzmed.ac.irresearchgate.net
Ultraperformance Liquid Chromatography (UPLC) Applications
Ultraperformance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. HILIC-UPLC has been applied for the analysis of this compound and related polar compounds. tandfonline.comtaylorfrancis.com UPLC-MS/MS assays have also been developed for the quantification of other compounds, utilizing this compound as an internal standard, highlighting its suitability for UPLC applications. nih.gov These applications demonstrate the utility of UPLC in efficiently separating this compound and structurally similar compounds.
Stability-Indicating Methods for Research Sample Analysis
Stability-indicating methods are essential in pharmaceutical research to accurately quantify the active pharmaceutical ingredient in the presence of its degradation products. Stress degradation studies are performed to demonstrate the stability-indicating ability of an analytical method. tbzmed.ac.irresearchgate.netresearchgate.net For this compound, stress conditions such as exposure to water and acid have been studied to assess its stability and the method's capability to separate degradation products. researchgate.net A validated HPLC-DAD method has shown stability-indicating properties by effectively separating this compound from its degradation products under various stress conditions. tbzmed.ac.irresearchgate.netresearchgate.net This is crucial for monitoring the quality and integrity of this compound in research samples over time.
Mass Spectrometry for Detection and Characterization
Mass spectrometry (MS) provides highly sensitive and selective detection capabilities, often coupled with chromatographic techniques for the comprehensive analysis of this compound.
HPLC-ICP-MS for Quantification of this compound and Related Compounds
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for the quantification of iodine-containing compounds like this compound and its related substances. nih.govdntb.gov.ua This method is particularly useful for elemental analysis, allowing for the detection and quantification of iodine atoms within the molecules. HPLC-ICP-MS methods have been developed for the determination of this compound related compounds in pharmaceutical formulations. nih.gov Measurements are typically performed by monitoring specific m/z values for isotopes like 127I. nih.gov
HPLC-ICP-MS offers the advantage of being structure-independent and not requiring specific standards for all related compounds, making it a complementary technique for quantitative determination. nih.gov Calibration curves for iodine have been established with good correlation coefficients, and the method has demonstrated acceptable accuracy and precision for quantifying this compound related compounds. nih.gov
An example of quantitative data using HPLC-ICP-MS for this compound related compounds is shown below:
| Compound | LOD (µM) | LOQ (µM) | Accuracy (Recovery) | Precision (% RSD) |
| This compound related compound A | 0.022 | - | 95-107% | ≤ 3.9% |
| This compound related compound B | 0.026 | - | 95-107% | ≤ 3.9% |
Note: LOQ data for related compounds A and B were not explicitly provided in the source snippet, only LOD.
LC-MS/MS for Internal Standard Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used in quantitative analysis due to its high sensitivity and specificity. This compound is frequently employed as an internal standard in LC-MS/MS methods for the quantification of other compounds, particularly structurally similar iodinated contrast agents like iohexol (B1672079). springernature.comnih.govspringernature.comdntb.gov.uawindows.net
In these applications, this compound is added to samples at a known concentration to compensate for variations in sample preparation, injection volume, and ionization efficiency. The multiple reaction monitoring (MRM) mode in LC-MS/MS is used to monitor specific transitions for both the analyte and the internal standard (this compound). nih.govwindows.net For this compound, a common transition monitored is m/z 807.0 to m/z 588.0 or m/z 807.9 to m/z 588.9. nih.govwindows.net The ratio of the analyte peak area to the internal standard peak area is used for quantification. The use of this compound as an internal standard in LC-MS/MS assays contributes to the accuracy and precision of the quantitative results for other compounds.
Novel Mass Spectrometry Approaches with Online Desalination
Mass spectrometry (MS) is a powerful tool for identifying and quantifying compounds, but its application to samples with high salt concentrations, such as biological fluids, can be challenging due to ionization suppression and signal interference plos.orgnii.ac.jp. Novel approaches incorporating online desalination techniques coupled with MS have emerged to overcome these limitations.
One study demonstrated the utility of an online desalination tube coupled with mass spectrometry for the direct detection of iodinated contrast media, including this compound, in untreated human spent hemodialysates plos.orgnih.govnih.gov. This method allowed for the direct injection of samples into the electrospray ionization (ESI) source of a mass spectrometer after passing through the desalination tube plos.orgnii.ac.jp. The online desalination significantly enhanced signal intensity and improved the signal-to-noise ratio for this compound compared to analysis without the desalination tube plos.orgnii.ac.jpnih.govnih.gov. Specifically, the study observed approximately 178 times higher signal intensity and an 8 times improved signal-to-noise ratio for this compound (m/z 807.9 > 588.8) using this approach plos.orgnii.ac.jp. This technique proved capable of monitoring changes in this compound levels in spent hemodialysates without requiring extensive sample preparation or chromatographic separation plos.orgnih.gov.
| Method | Sample Matrix | Signal Intensity Enhancement (approx.) | Signal-to-Noise Ratio Improvement (approx.) |
|---|---|---|---|
| MS with Online Desalination (vs. without) | Untreated spent hemodialysates | 178x | 8x |
Spectroscopic Techniques for Structural and Electronic Probing
Spectroscopic methods provide insights into the structural and electronic properties of molecules based on their interaction with electromagnetic radiation.
Infrared (IR) Absorption Spectroscopy for Identification in Research Contexts
Infrared (IR) absorption spectroscopy is a powerful technique used for the identification and characterization of organic molecules based on their vibrational modes spectroscopyonline.comlongdom.org. When a molecule absorbs IR radiation, its chemical bonds vibrate at specific frequencies, creating a unique spectrum that acts as a "fingerprint" for the molecule spectroscopyonline.comlongdom.org.
IR spectroscopy is valuable in research for confirming the identity of a compound, assessing its purity, and studying its molecular structure spectroscopyonline.comlongdom.org. The USP-NF monograph for this compound Injection includes an identification test based on IR absorption spectroscopy. It states that the IR absorption spectrum of the injection should exhibit maxima at the same wavelengths as that of a reference standard of USP this compound uspnf.com. This indicates that IR spectroscopy is a standard method for verifying the identity of this compound in a research or quality control setting uspnf.com. IR spectroscopy is non-destructive and can be applied to samples in various states longdom.org.
Computational Methods in Analytical Research
Computational methods play an increasingly important role in supporting and enhancing analytical research by providing predictive capabilities and deeper insights into molecular behavior.
Theoretical Validation of Detection Limits and Sensitivity
The theoretical validation of detection limits (LOD) and sensitivity for this compound in analytical methodologies is a critical aspect of method development and validation. These parameters define the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. Several analytical techniques are employed for this compound analysis, with High-Performance Liquid Chromatography (HPLC), particularly coupled with detection methods like Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS), being prominent. tbzmed.ac.irresearchgate.nettbzmed.ac.irnih.govnih.gov
The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified. chromatographyonline.com The Limit of Quantitation (LOQ), conversely, is the lowest concentration that can be quantified with acceptable precision and accuracy under the method's operational conditions. chromatographyonline.com
Theoretical validation of these limits often involves calculations based on the noise characteristics of the analytical system and the sensitivity of the method, typically represented by the slope of the calibration curve. A common approach for determining LOD and LOQ in chromatography laboratories is the signal-to-noise (S/N) ratio method. chromatographyonline.com The United States Pharmacopeia (USP) also outlines methods for assaying this compound, including titrimetric and chromatographic procedures, which inherently require method validation parameters like sensitivity to be established. uspnf.comuspnf.com
For the S/N method, LOD is commonly estimated at an S/N ratio of 3:1, while LOQ is estimated at an S/N ratio of 10:1. tbzmed.ac.irchromatographyonline.com Another calculation method involves the formula: LOD/LOQ = K(SD/S), where K is a constant (3 for LOD, 10 for LOQ), SD is the standard deviation of the response (often the standard deviation of the blank or low-concentration samples), and S is the slope of the calibration curve. chromatographyonline.com
Detailed research findings on the theoretical validation of LOD and LOQ for this compound using HPLC-DAD have been reported. In one study, an HPLC-DAD method for this compound quantification utilized a Zodiac phenyl C18 column with a water-methanol mobile phase and detection at 254 nm. tbzmed.ac.irresearchgate.nettbzmed.ac.ir The linearity of the method was established over a specific concentration range. tbzmed.ac.irresearchgate.nettbzmed.ac.ir Based on this method, the determined LOQ was 2.376 µg/ml and the LOD was 0.729 µg/ml for this compound. tbzmed.ac.irresearchgate.nettbzmed.ac.ir These values were determined using the signal-to-noise ratio method of 10:1 for LOQ and 3:1 for LOD, respectively, and were presented as proof of the method's sensitivity. tbzmed.ac.ir
Another analytical approach involving Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of iohexol in human serum used this compound as an internal standard. nih.gov While this study focused on iohexol quantification, the use of this compound as an internal standard in an MS/MS method highlights the potential for highly sensitive detection of this compound itself using this technique, as MS/MS offers enhanced specificity and lower detection limits compared to DAD. nih.gov Method validation for LC-MS/MS assays typically involves rigorous evaluation of parameters including LLOQ (Lower Limit of Quantification), which is analogous to LOQ and is established based on accuracy and precision criteria at low concentrations. nih.govzu.edu.pk
The theoretical validation process ensures that the chosen analytical method is capable of reliably detecting and quantifying this compound at the required concentration levels for its intended application, whether it is for quality control, purity assessment, or other research purposes. Experiments to estimate LOD and LOQ should ideally be conducted at concentration levels close to the expected limits to provide realistic estimates. europa.eu
Below is a table summarizing typical analytical parameters for this compound based on reported research:
| Analytical Technique | Column | Mobile Phase | Detection Wavelength (nm) | LOD (µg/ml) | LOQ (µg/ml) | Reference |
| HPLC-DAD | Zodiac phenyl C18 | Water-Methanol | 254 | 0.729 | 2.376 | tbzmed.ac.irresearchgate.nettbzmed.ac.ir |
| LC-MS/MS (as Internal Standard for Iohexol) | C8 / Oasis HLB | Gradient (various) | MS/MS | Not Specified | Not Specified | nih.govnih.gov |
This table presents key analytical parameters and research findings related to the determination of detection and quantitation limits for this compound, illustrating the practical application of theoretical validation principles in developing sensitive and reliable analytical methods.
Comparative Academic Studies and Theoretical Modeling of Ioversol
Comparative Analysis with Other Iodinated Contrast Agents
Comparative studies involving ioversol (B29796) and other iodinated contrast agents (ICMs) often focus on understanding differences in their biological interactions and physicochemical properties that may influence their performance and safety profiles.
In Vitro Comparative Cellular Response Investigations
In vitro studies using cell lines, particularly those of renal origin like NRK 52-E rat kidney epithelial cells or LLC-PK1 porcine renal tubular cells, have been conducted to compare the cellular responses induced by this compound and other ICMs tandfonline.comtandfonline.comrsna.org. These studies often assess cytotoxicity using assays such as the MTT assay, which measures mitochondrial dehydrogenase activity as an indicator of cell viability, and the trypan blue exclusion assay, which assesses cell membrane integrity tandfonline.comtandfonline.commedchemexpress.com.
Research has shown that the osmolality of contrast media appears to be a significant factor influencing in vitro toxicity tandfonline.comresearchgate.net. Low-osmolal contrast media (LOCM) like this compound, iohexol (B1672079), and iopromide (B1672085) generally exhibit less toxic effects on various cell types compared to high-osmolal contrast media (HOCM) tandfonline.comdovepress.com. However, differences in cytotoxicity can still be observed among LOCMs and iso-osmolal contrast media (IOCM) like iodixanol (B1672021) tandfonline.comtandfonline.com.
One study comparing iodixanol (IOCM) with iohexol, iopromide, and this compound (LOCMs) in NRK 52-E cells found that iodixanol induced the least reduction in MTT conversion, suggesting less inhibition of mitochondrial dehydrogenase activity compared to the LOCMs tested tandfonline.com. Iohexol showed the strongest reduction in MTT conversion tandfonline.com. When comparing this compound and iopromide, this compound caused a slightly higher percentage of cell death than iopromide at 12 and 24 hours of exposure, although this difference was not statistically significant in one study tandfonline.com. The morphological evaluation in the same study indicated that the extent of cytoplasmic vacuolation, potentially indicative of intracellular uptake, followed the decreasing order: iodixanol > iohexol > iopromide > this compound tandfonline.com. This suggests potential differences in cellular uptake mechanisms or rates among these agents.
Another study using LLC-PK1 cells compared the cytotoxic effects of several ICMs, including this compound, iomeprol (B26738), iodixanol, iotrolan (B1672090), and ioxithalamate rsna.org. At equal iodine concentrations (75 mg I/mL), ioxithalamate, an ionic HOCM, showed significantly stronger cytotoxic effects (4% MTT conversion) compared to this compound (32%), iomeprol (34%), iodixanol (40%), and iotrolan (41%) rsna.org. At equal molarity (98.5 mmol/L), dimeric contrast media (iodixanol and iotrolan) induced significantly stronger cytotoxic effects (40% and 41% MTT conversion, respectively) than low-osmolar monomeric contrast media (this compound at 64% and iomeprol at 59%) rsna.org. These findings suggest that both osmolality and the molecular structure (monomer vs. dimer) can influence the in vitro cytotoxic response.
Here is a summary of some in vitro cytotoxicity findings:
| Contrast Agent | Cell Line | Assay | Key Finding (vs. This compound) | Reference |
| Iodixanol | NRK 52-E | MTT, Trypan Blue | Less reduction in MTT conversion, less cell death, more vacuolation. | tandfonline.comtandfonline.com |
| Iohexol | NRK 52-E | MTT, Trypan Blue | Strongest reduction in MTT conversion, greatest cell death. | tandfonline.comtandfonline.com |
| Iopromide | NRK 52-E | MTT, Trypan Blue | Slightly less cell death than this compound (not statistically significant in one study). | tandfonline.com |
| Ioxithalamate | LLC-PK1 | MTT | Significantly stronger cytotoxic effects at equal iodine concentration. | rsna.org |
| Iodixanol | LLC-PK1 | MTT | Stronger cytotoxic effects at equal molarity (dimer vs. monomer). | rsna.org |
| Iotrolan | LLC-PK1 | MTT | Stronger cytotoxic effects at equal molarity (dimer vs. monomer). | rsna.org |
| Iomeprol | LLC-PK1 | MTT | Slightly less cytotoxic effects at equal molarity (monomer vs. monomer, but different). | rsna.org |
Computational Comparisons of Molecular Interactions and Adsorption
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to investigate the molecular interactions and adsorption behavior of this compound and other ICMs. These approaches can provide insights into the forces driving interactions with various surfaces and molecules.
Studies using DFT calculations have explored the electronic, structural, and thermodynamic properties of this compound in different phases researchgate.netresearchgate.net. Computational comparisons of ICMs can involve analyzing parameters like adsorption energies, which indicate the strength of interaction between the contrast agent molecule and a surface polimi.it. For instance, DFT analysis of ICM adsorption on graphene surfaces has suggested that the molecular weight of ICMs can be associated with an increase in the negative adsorption energy, implying stronger adsorption for larger molecules polimi.it. While this compound was included in a list of ICMs considered in one such study, specific comparative data detailing this compound's adsorption energy relative to a wide range of other ICMs on graphene were not explicitly presented in the provided snippets polimi.it.
Computational studies also explore the types of interactions involved, such as van der Waals forces and hydrogen bonding, which play crucial roles in the adsorption process researchgate.netresearchgate.net. The distribution of charge within the molecule can also be analyzed using computational methods to understand its reactivity and interaction potential researchgate.netresearchgate.net.
Computational Molecular Modeling and Simulation
Computational molecular modeling and simulation techniques, such as DFT and MD simulations, are powerful tools for investigating the behavior of this compound at the atomic and molecular levels. These methods allow researchers to explore interactions, predict properties, and understand mechanisms that are difficult to study experimentally nih.govnih.gov.
Adsorption Mechanism on Nanomaterials
Computational studies have specifically investigated the adsorption mechanism of this compound on the surface of nanomaterials, such as carbon nanotubes (CNTs) and graphene researchgate.netresearchgate.netresearchgate.netglobalauthorid.com. These investigations are relevant for potential applications of nanomaterials in areas like drug delivery or the removal of contaminants.
DFT calculations and MD simulations have been used to determine the electronic, structural, and thermodynamic properties of this compound in the presence of nanomaterials researchgate.netresearchgate.net. These studies can calculate binding energies to quantify the strength of adsorption researchgate.netresearchgate.net. For example, a theoretical study investigating the adsorption of this compound on single-walled carbon nanotube surfaces, including both pristine and Si-doped CNTs, utilized DFT calculations researchgate.netresearchgate.netresearchgate.net. The results indicated that the adsorption of the this compound molecule on CNT or Si-doped CNT surfaces led to a decrease in the energy gap, suggesting a potential enhancement of chemical activity upon adsorption researchgate.net.
The nature of the adsorption can also be investigated computationally, determining whether it is primarily physisorption (driven by weak non-covalent forces) or chemisorption (involving the formation of chemical bonds) researchgate.netresearchgate.net. Studies on the adsorption of similar molecules on carbon-based nanomaterials often indicate that noncovalent interactions, such as van der Waals forces and hydrogen bonding, are the primary forces responsible for adsorption researchgate.netpolimi.itresearchgate.net. Molecular dynamics simulations can provide dynamic insights into the adsorption process, showing how the this compound molecule interacts with the nanomaterial surface over time and identifying the key atoms or groups involved in the interaction researchgate.netresearchgate.netresearchgate.net.
The table below summarizes some computational findings related to this compound and nanomaterials:
| Nanomaterial Type | Computational Method(s) | Key Findings | Reference |
| Single-Walled Carbon Nanotube (CNT), Si-doped CNT | DFT, MD Simulations | Adsorption decreases energy gap, potentially enhancing chemical activity. Nature of adsorption is physical. | researchgate.netresearchgate.netresearchgate.net |
| Graphene | DFT | Adsorption energy related to molecular weight of ICMs. Noncovalent interactions are important. | polimi.it |
These computational investigations contribute to understanding the fundamental interactions between this compound and nanomaterials, which is crucial for evaluating their potential in various advanced applications.
Q & A
Q. What are the standard analytical methods for quantifying ioversol in pharmaceutical formulations, and how are they validated?
High-performance liquid chromatography (HPLC) with a C8 column, mobile phase (acetonitrile:water = 4:95), and UV detection at 254 nm is the gold standard. Validation parameters include linearity (80–120 μg/mL), precision (RSD <2%), and stability (24-hour solution integrity). This method effectively separates impurities and ensures accurate quality control .
Q. How does this compound compare to ionic contrast agents in terms of osmolality and renal safety profiles?
this compound’s nonionic structure and low osmolality reduce renal vasoconstriction and endothelial damage compared to ionic agents like iothalamate. Studies show lower endothelin release and reduced contrast-induced nephropathy risk in preclinical models .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s pH-dependent CEST MRI properties in tumor microenvironments?
Use a ratiometric method in vitro (pH 6.0–7.8) to establish a linear relationship between CEST signal and pH, then validate in transgenic mouse models (e.g., MMTV-Erbb2) and hepatoma rat models. Include controls for tumor heterogeneity and validate with histopathology .
Q. How do discrepancies in reported adverse event rates for this compound arise across clinical studies, and what factors contribute to these variations?
Variations stem from differences in study designs (e.g., single-center vs. multicenter), patient populations (e.g., diabetic vs. non-diabetic), and outcome definitions (e.g., PC-AKI criteria). Meta-analyses of 57 trials show no statistically significant differences in severe adverse events (3.3% this compound vs. 2.9% controls) .
Q. What methodological approaches are recommended for real-time monitoring of this compound elimination in hemodialysis patients?
Couple online desalination tubes with tandem quadrupole mass spectrometry (TQ-MS) to detect this compound in untreated hemodialysates. This method improves signal-to-noise ratios by 178× and enables tracking over 24 hours, critical for assessing contrast-induced AKI risks .
Q. How does this compound influence renal function biomarkers in vascular intervention patients, and what dosage thresholds trigger nephrotoxicity?
Doses >200 mL significantly elevate urinary biomarkers: κ light chains (U-κ), retinol-binding protein (UTRF), α1-microglobulin (Uα1-MG), and plasma cystatin C (CysC). Use these biomarkers in longitudinal studies to define safe dosage limits .
Q. What are the molecular mechanisms underlying this compound-induced cellular ROS generation and apoptosis in vitro?
Expose endothelial cell lines to 50–200 mgI/mL this compound for 24–72 hours. Measure intracellular ROS via DCFH-DA fluorescence, apoptosis via Annexin V/PI flow cytometry, and validate with caspase-3 activation assays. Control for osmotic stress using equiosmolar mannitol .
Q. How do this compound’s physicochemical properties affect its biodistribution in preclinical models?
Its low osmolality (∼790 mOsm/kg) and hydrophilicity reduce protein binding, enhancing vascular retention in CT angiography. Compare with lipiodol in rabbit models: this compound shows faster renal clearance but lower adipose tissue accumulation .
Q. What are the comparative advantages of this compound versus lipiodol in hysterosalpingography?
this compound has lower adverse reactions (e.g., pain, vasovagal responses) but inferior tubal delineation. Use lipiodol for structural assessments and this compound for patients with allergy histories. Validate via randomized trials (n=200) with blinded radiologist evaluations .
Q. How can pharmacokinetic models be optimized to predict this compound’s half-life in renally impaired populations?
Employ population pharmacokinetics (PopPK) with covariates like eGFR, age, and comorbidities. Collect serial blood samples over 48 hours post-administration and fit data to a two-compartment model using nonlinear mixed-effects modeling (NONMEM) .
Methodological Considerations
- Contradiction Analysis : When comparing studies, account for differences in contrast media concentration (e.g., 300 vs. 350 mgI/mL), injection protocols (bolus vs. infusion), and endpoint definitions (e.g., PC-AKI as sCr increase ≥0.5 mg/dL or ≥25%).
- Animal Models : Use Sprague-Dawley rats for nephrotoxicity studies and New Zealand rabbits for vascular imaging. Ensure hydration protocols mimic clinical settings to avoid confounding dehydration effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
